2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide
Overview
Description
2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a complex organic compound with the molecular formula C16H10BrF3N2OS·HBr and a molecular weight of 496.15 g/mol This compound is known for its unique structural features, which include a thiazole ring, a brominated phenyl group, and a trifluoromethyl group
Preparation Methods
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide typically involves multiple steps. One common synthetic route starts with the bromination of 2-(trifluoromethyl)aniline to obtain 4-bromo-2-(trifluoromethyl)aniline . This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of a thiazole-forming reagent, such as Lawesson’s reagent, to form the thiazole ring . The final step involves the addition of hydrobromic acid to yield the hydrobromide salt of the compound .
Chemical Reactions Analysis
2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 2-[4-Bromo-2-(trifluoromethyl)phenyl]amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide include:
2-Bromo-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and bromine substituents but has a pyridine ring instead of a thiazole ring.
4-Bromo-2,2,2-trifluoroacetophenone: This compound also contains a bromine and trifluoromethyl group but has an acetophenone structure.
The uniqueness of this compound lies in its combination of a thiazole ring with a brominated phenyl group and a trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-[4-bromo-2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]phenol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2OS.BrH/c17-9-5-6-12(11(7-9)16(18,19)20)21-15-22-13(8-24-15)10-3-1-2-4-14(10)23;/h1-8,23H,(H,21,22);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPGGUJINMLHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)Br)C(F)(F)F)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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